molecular formula C10H14N2 B13495568 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine

Cat. No.: B13495568
M. Wt: 162.23 g/mol
InChI Key: ILPZBXKSYZMAFV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine is an organic compound that features a cyclopropyl group attached to an ethanamine backbone, with a pyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the pyridin-3-yl group: This step involves the coupling of a pyridin-3-yl halide with the cyclopropyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of the ethanamine moiety: This can be done through reductive amination of the corresponding ketone or aldehyde with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridin-3-yl ring or the cyclopropyl group using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of alkylated or functionalized derivatives.

Scientific Research Applications

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1-(pyridin-2-yl)ethan-1-amine: Similar structure but with the pyridinyl group at the 2-position.

    2-Cyclopropyl-1-(pyridin-4-yl)ethan-1-amine: Similar structure but with the pyridinyl group at the 4-position.

    2-(Pyridin-3-yl)ethanamine: Lacks the cyclopropyl group.

Uniqueness

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine is unique due to the presence of both the cyclopropyl and pyridin-3-yl groups, which confer distinct steric and electronic properties. These features may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-cyclopropyl-1-pyridin-3-ylethanamine

InChI

InChI=1S/C10H14N2/c11-10(6-8-3-4-8)9-2-1-5-12-7-9/h1-2,5,7-8,10H,3-4,6,11H2

InChI Key

ILPZBXKSYZMAFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CN=CC=C2)N

Origin of Product

United States

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